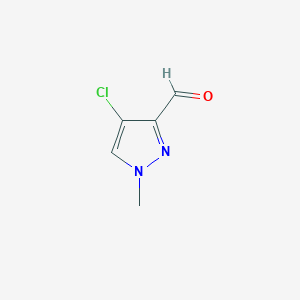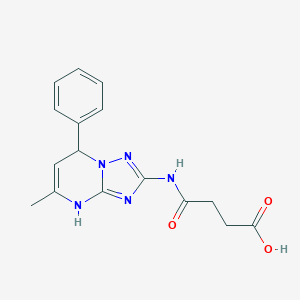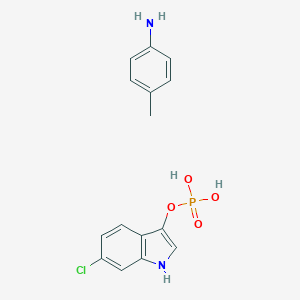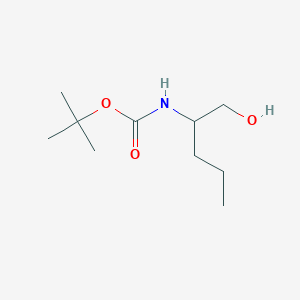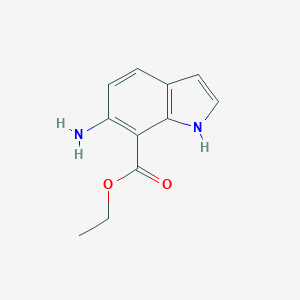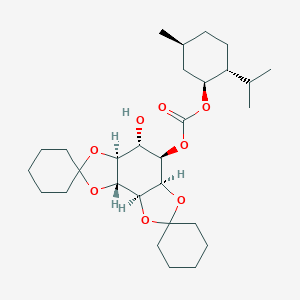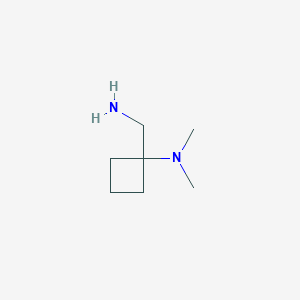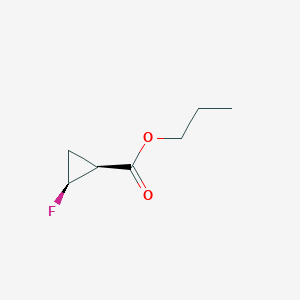
Propyl (1S,2S)-2-fluorocyclopropane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl (1S,2S)-2-fluorocyclopropane-1-carboxylate (PFC) is a synthetic compound that has gained significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and material science. PFC is a cyclopropane-based compound that has a fluorine atom attached to it, making it a valuable building block for the synthesis of various compounds.
Mecanismo De Acción
The mechanism of action of PFC is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in the replication of viruses and the growth of cancer cells. PFC has been shown to inhibit the activity of neuraminidase, an enzyme required for the release of influenza virus from infected cells. It has also been found to inhibit the activity of topoisomerase II, an enzyme required for DNA replication and cell division in cancer cells.
Efectos Bioquímicos Y Fisiológicos
PFC has been found to exhibit low toxicity and high selectivity towards its target enzymes and proteins. It has been shown to have minimal effects on normal cells and tissues, making it a promising candidate for the development of new drugs. PFC has also been found to have good pharmacokinetic properties, including good oral bioavailability and rapid clearance from the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of PFC is its versatility as a building block for the synthesis of various compounds. PFC can be easily modified to introduce different functional groups, making it a valuable tool for the synthesis of new drugs and materials. However, the synthesis of PFC can be challenging and requires the use of hazardous chemicals, making it unsuitable for large-scale production.
Direcciones Futuras
There are several future directions for the research and development of PFC. One area of interest is the synthesis of new derivatives of PFC with improved activity and selectivity towards specific enzymes and proteins. Another area of interest is the development of new drug delivery systems for PFC, which could improve its pharmacokinetic properties and increase its therapeutic efficacy. Additionally, the use of PFC in material science and agrochemicals is an area of potential growth, with new applications being discovered regularly.
Conclusion
Propyl (Propyl (1S,2S)-2-fluorocyclopropane-1-carboxylate)-2-fluorocyclopropane-1-carboxylate is a versatile and valuable compound with potential applications in various fields. Its low toxicity, high selectivity, and good pharmacokinetic properties make it a promising candidate for the development of new drugs. The synthesis of PFC is challenging but can be overcome with the use of appropriate techniques. Further research is needed to fully understand the mechanism of action of PFC and to explore its potential applications in material science and agrochemicals.
Métodos De Síntesis
The synthesis of PFC involves the reaction of cyclopropanecarboxylic acid with propyl alcohol in the presence of a strong acid catalyst, followed by the addition of hydrogen fluoride gas to the reaction mixture. The resulting PFC is then purified using various techniques, including distillation, chromatography, and recrystallization.
Aplicaciones Científicas De Investigación
PFC has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent antiviral and antibacterial activity against various pathogens, including influenza virus, herpes simplex virus, and Staphylococcus aureus. PFC has also been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer chemotherapy.
Propiedades
Número CAS |
177564-59-9 |
|---|---|
Nombre del producto |
Propyl (1S,2S)-2-fluorocyclopropane-1-carboxylate |
Fórmula molecular |
C7H11FO2 |
Peso molecular |
146.16 g/mol |
Nombre IUPAC |
propyl (1S,2S)-2-fluorocyclopropane-1-carboxylate |
InChI |
InChI=1S/C7H11FO2/c1-2-3-10-7(9)5-4-6(5)8/h5-6H,2-4H2,1H3/t5-,6+/m1/s1 |
Clave InChI |
IKWJPUDPGPUZQK-RITPCOANSA-N |
SMILES isomérico |
CCCOC(=O)[C@@H]1C[C@@H]1F |
SMILES |
CCCOC(=O)C1CC1F |
SMILES canónico |
CCCOC(=O)C1CC1F |
Sinónimos |
Cyclopropanecarboxylic acid, 2-fluoro-, propyl ester, (1S,2S)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



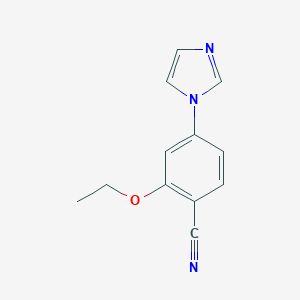
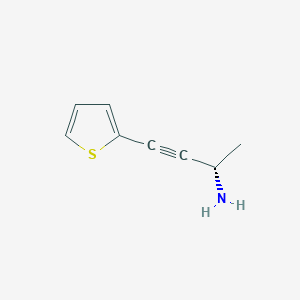
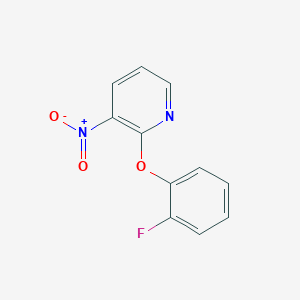
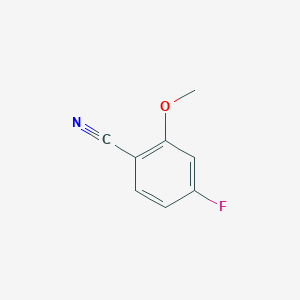
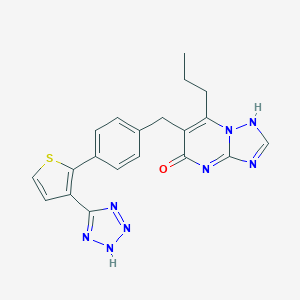
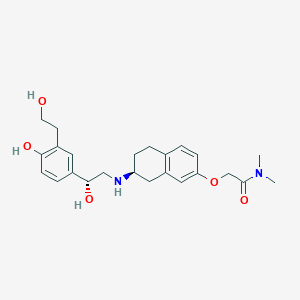
![3-Acetylimidazo[5,1-b]thiazole](/img/structure/B69024.png)
